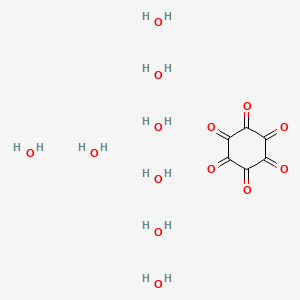

Hexaketocyclohexane octahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexone;octahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6O6.8H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;;;/h;8*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIMWEBORAIJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O.O.O.O.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of Hexaketocyclohexane octahydrate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound commonly known as hexaketocyclohexane octahydrate. Crucially, this document clarifies a long-standing misidentification in the chemical community. Scientific evidence, particularly single-crystal X-ray diffraction analysis, has revealed that the substance commercially supplied as "this compound" is, in fact, dodecahydroxycyclohexane dihydrate.[1][2] The true hexaketocyclohexane (C₆O₆), a six-fold ketone of cyclohexane, is a highly unstable oxocarbon that has only been observed in mass spectrometry experiments.[2]

This guide will proceed by presenting the properties of the commercially available compound, dodecahydroxycyclohexane dihydrate, while acknowledging its common but incorrect name.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of dodecahydroxycyclohexane dihydrate, the compound sold as this compound.

Table 1: General Properties

| Property | Value | Source |

| Common Name | This compound | [3][4] |

| Systematic Name | Dodecahydroxycyclohexane dihydrate | [1] |

| CAS Number | 527-31-1 | [3][4] |

| Molecular Formula | C₆O₆•8H₂O (as octahydrate); C₆H₁₂O₆•2H₂O (actual structure) | [4] |

| Appearance | Beige to gray-brown powder | [3] |

| Assay | 97% |

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 312.18 g/mol (for C₆O₆•8H₂O) | [4] |

| Melting Point | 99 °C (decomposes) | [3][5] |

| Boiling Point | 344.7 ± 25.0 °C (Predicted) | [3] |

| Density | 1.967 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 152 °C | [3] |

| Vapor Pressure | 6.49E-05 mmHg at 25°C | [3] |

| Storage Temperature | 2-8°C | [3] |

| Solubility | No data available | [6] |

Table 3: Computed Properties (for Hexaketocyclohexane, C₆O₆)

| Property | Value | Source |

| Molecular Weight | 168.06 g/mol | [7] |

| Topological Polar Surface Area | 102 Ų | [7] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 6 | [7] |

| Rotatable Bond Count | 0 | [7] |

Structural Clarification

The historical assumption that the compound was this compound stemmed from its synthesis by the oxidation of benzenehexol.[1] However, modern analytical techniques have provided a more accurate structural elucidation. The reactivity of the compound was also found to be inconsistent with that of a polyketone.[1]

Experimental Protocols

Despite the misidentification, "this compound" serves as a useful starting material in organic synthesis. A notable application is in the preparation of hexaazatriphenylenehexacarbonitrile (HAT-CN).[5][8]

Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)

This protocol describes a time- and resource-efficient method for synthesizing HAT-CN using a mixer ball mill.[8]

Materials:

-

This compound

-

Zirconium dioxide (ZrO₂) milling vial (10 mL) and milling ball (Ø = 10 mm)

-

Mixer ball mill (e.g., Retsch MM500)

-

30% Nitric Acid (HNO₃)

Procedure:

-

Milling:

-

Place 0.400 g (1.30 mmol) of this compound and 1.10 g (10.20 mmol) of diaminomaleonitrile into the ZrO₂ milling vial with the milling ball.

-

Mill the mixture for 10 minutes at a frequency of 35 Hz.

-

-

Oxidative Cyclization:

-

Transfer the milled raw mixture into a flask.

-

Add 30% HNO₃ and stir the mixture in an oil bath at 110 °C for one hour.

-

-

Isolation:

-

After cooling, filter the resulting orange solid.

-

Wash the solid with water and then dry it to yield HAT-CN.

-

Signaling Pathways and Biological Activity

There is currently no scientific literature available that describes the involvement of this compound or dodecahydroxycyclohexane in any biological signaling pathways. As a synthetic organic compound, its primary utility lies in chemical synthesis rather than as a biologically active agent in drug development. Therefore, a diagram of signaling pathways is not applicable to this compound.

Safety Information

-

Hazard Symbols: Xn - Harmful[3]

-

Risk Codes: R20/21/22 - Harmful by inhalation, in contact with skin and if swallowed[3]

-

Safety Description: S36 - Wear suitable protective clothing[3]

-

Storage Class Code: 11 - Combustible Solids

-

WGK: 3

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6] Avoid contact with skin, eyes, and clothing.[6]

References

- 1. This compound | 7255-28-9 | Benchchem [benchchem.com]

- 2. Cyclohexanehexone - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 527-31-1 [chemicalbook.com]

- 6. lobachemie.com [lobachemie.com]

- 7. Hexaketocyclohexane | C6O6 | CID 68240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Case of Mistaken Identity: A Technical Guide to Dodecahydroxycyclohexane Dihydrate, Formerly Known as Hexaketocyclohexane Octahydrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

For over a century, the compound synthesized by the oxidation of benzene (B151609) derivatives was widely known and commercially distributed as "hexaketocyclohexane octahydrate." However, modern analytical techniques have definitively revealed its true structure to be dodecahydroxycyclohexane dihydrate. This technical guide serves to rectify this historical misidentification, providing a comprehensive overview of the compound's correct chemical identity, properties, and the experimental evidence that led to its reclassification. This document is intended for researchers, scientists, and drug development professionals who may encounter this compound under its historical or correct name and require accurate information for their work.

Introduction: A Tale of Two Names

The chemical entity with the CAS number 527-31-1 has been a subject of historical confusion.[1] First synthesized in 1862 by Joseph Udo Lerch through the oxidation of benzenehexol or tetrahydroxy-p-benzoquinone, it was long believed to be hexaketocyclohexane (C₆O₆) with eight molecules of water of crystallization.[2][3] This assumption persisted in scientific literature and commercial catalogs for decades.

It was not until 2005 that single-crystal X-ray diffraction analysis conclusively determined the correct structure to be dodecahydroxycyclohexane dihydrate (C₆H₁₂O₁₂·2H₂O).[3][4] This finding was further supported by high-resolution solid-state ¹³C NMR data.[1] The molecule is, in fact, a six-fold geminal diol on a cyclohexane (B81311) backbone.[2] This guide will henceforth refer to the compound by its correct name, dodecahydroxycyclohexane dihydrate, while acknowledging its persistent but incorrect historical name.

Physicochemical Properties

A summary of the key physicochemical properties of dodecahydroxycyclohexane and its dihydrate form is presented in Table 1. It is important to note that properties listed for "this compound" in many sources are, in fact, those of dodecahydroxycyclohexane dihydrate.

| Property | Dodecahydroxycyclohexane | Dodecahydroxycyclohexane Dihydrate | Reference |

| IUPAC Name | Cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol | Cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol dihydrate | [5][6] |

| Synonyms | Cyclohexanedodecol | This compound, Triquinoyl octahydrate | [2][6] |

| Molecular Formula | C₆H₁₂O₁₂ | C₆H₁₆O₁₄ (C₆H₁₂O₁₂·2H₂O) | [5][6] |

| Molar Mass | 276.15 g/mol | 312.18 g/mol | [5][6] |

| CAS Number | 54890-03-8 | 13941-78-1 | [3][5] |

| Appearance | - | Colorless plates or prisms | [2][3] |

| Melting Point | - | ~100 °C (decomposes) | [2][3] |

| Solubility | Soluble in hot water | Crystallizable from methanol | [3] |

Synthesis and Experimental Protocols

Synthesis

The synthesis of dodecahydroxycyclohexane dihydrate involves the oxidation of a polyhydroxylated benzene derivative. The two primary starting materials reported are:

-

Benzenehexol (Hexahydroxybenzene)

-

Tetrahydroxy-p-benzoquinone

The general reaction involves the oxidation of these precursors, leading to the formation of the geminal diol structure on the cyclohexane ring.

A generalized workflow for the synthesis and purification is depicted in the following diagram:

Experimental Characterization

The definitive characterization of dodecahydroxycyclohexane dihydrate relies on several analytical techniques:

-

Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional structure of crystalline compounds. The 2005 study that corrected the structure of this compound utilized this technique. The crystallographic data is summarized in Table 2.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Triclinic | [6] |

| Space Group | P-1 | [6] |

| a | 6.1829 Å | [6] |

| b | 7.0696 Å | [6] |

| c | 7.3023 Å | [6] |

| α | 70.443° | [6] |

| β | 80.153° | [6] |

| γ | 63.973° | [6] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution solid-state ¹³C NMR spectroscopy has been used to confirm the dodecahydroxycyclohexane structure. The presence of signals corresponding to carbon atoms bonded to two hydroxyl groups would be expected, which would differ significantly from the spectrum of the hypothetical hexaketocyclohexane.

-

Infrared (IR) and Raman Spectroscopy: These techniques are valuable for identifying functional groups. The IR and Raman spectra of dodecahydroxycyclohexane dihydrate would be dominated by strong, broad O-H stretching vibrations and C-O stretching vibrations, and would lack the characteristic C=O stretching bands expected for a hexaketone.

The logical relationship for the structural elucidation is outlined below:

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant lack of research into the biological activity of dodecahydroxycyclohexane dihydrate. There are no published studies detailing its pharmacological effects, mechanism of action, or any involvement in cellular signaling pathways. The synonyms "Guna-lympho" and "Guna-matrix" found in some databases suggest potential use in non-traditional medicine, but this is not substantiated by peer-reviewed scientific evidence.[6]

For professionals in drug development, this compound represents a largely unexplored chemical entity. Its polyhydroxylated structure could present interesting possibilities for derivatization and biological screening. However, any such endeavors would require foundational in vitro and in vivo studies to establish a biological activity profile.

Conclusion

The compound historically and commercially known as "this compound" is, in fact, dodecahydroxycyclohexane dihydrate. This technical guide has provided the key evidence for this structural reassignment, along with a compilation of its known physicochemical properties. While the synthesis is historically documented, detailed modern experimental protocols are scarce. Furthermore, the biological activity of this compound remains uninvestigated in the scientific literature, presenting a tabula rasa for future research. It is imperative that researchers and scientists use the correct nomenclature and structural information provided herein to ensure accuracy and clarity in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Dodecahydroxycyclohexane - Wikiwand [wikiwand.com]

- 3. Dodecahydroxycyclohexane - Wikipedia [en.wikipedia.org]

- 4. Dodécahydroxycyclohexane — Wikipédia [fr.wikipedia.org]

- 5. Dodecahydroxycyclohexane | C6H12O12 | CID 315987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dodecahydroxycyclohexane dihydrate | C6H16O14 | CID 71586972 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the True Identity of Triquinoyl Octahydrate: A Technical Guide to Dodecahydroxycyclohexane Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, the compound known commercially as "triquinoyl octahydrate" has been a subject of historical misidentification. This in-depth technical guide clarifies its true identity as dodecahydroxycyclohexane dihydrate and provides a comprehensive overview of its synthesis, characterization, and key applications. While historically referred to by various names including triquinoyl, hexaketocyclohexane octahydrate, and cyclohexanehexone (B1329327) octahydrate, modern analytical techniques, particularly X-ray crystallography, have definitively established its structure as a geminal diol.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development who require accurate and detailed information on this unique polyhydroxylated cycloalkane.

The True Structure: From Triquinoyl to Dodecahydroxycyclohexane

The compound with CAS number 527-31-1, long believed to be the octahydrate of cyclohexanehexone (C₆O₆·8H₂O), was conclusively identified as dodecahydroxycyclohexane dihydrate (C₆H₁₂O₁₂·2H₂O) in 2005 by Klapötke, Polborn, and Weigand through single-crystal X-ray diffraction.[2][5] This discovery revealed that the six ketone groups of the putative cyclohexanehexone are fully hydrated to form geminal diols, with two additional water molecules incorporated into the crystal lattice.

This structural clarification is critical for understanding the reactivity and properties of the compound. Instead of a polyketone, it is a highly hydroxylated aliphatic ring, which influences its solubility, reactivity, and potential applications.

Synthesis of Dodecahydroxycyclohexane Dihydrate

The synthesis of dodecahydroxycyclohexane dihydrate has historical roots dating back to the 19th century. The original methods, developed by Lerch in 1862 and later refined by Nietzki and Benckiser in 1885, involved the oxidation of benzenehexol (hexahydroxybenzene) or tetrahydroxy-p-benzoquinone.[1][3] While these historical procedures laid the groundwork, a modernized and detailed protocol is essential for contemporary research.

Experimental Protocol: Oxidation of Benzenehexol

This protocol is a modernized adaptation of the historical synthesis, incorporating current laboratory practices and safety standards.

Materials:

-

Benzenehexol (Hexahydroxybenzene)

-

Nitric acid (concentrated)

-

Methanol

-

Deionized water

-

Standard laboratory glassware

-

Ice bath

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve a known quantity of benzenehexol in a minimal amount of deionized water.

-

Oxidation: Cool the flask in an ice bath. Slowly add concentrated nitric acid dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: Once the reaction is complete, the crude product may precipitate out of the solution. If not, the volume of the solution can be reduced under vacuum to induce crystallization.

-

Purification: Recrystallize the crude product from a methanol-water mixture to obtain colorless plates or prisms of dodecahydroxycyclohexane dihydrate.

-

Drying: Dry the purified crystals under vacuum at room temperature. The compound is reported to decompose around 100 °C.[1][3]

Characterization of Dodecahydroxycyclohexane Dihydrate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the key analytical techniques and expected results.

Physicochemical Properties

A summary of the key physicochemical properties of dodecahydroxycyclohexane and its dihydrate is presented in the table below.

| Property | Dodecahydroxycyclohexane | Dodecahydroxycyclohexane Dihydrate |

| Molecular Formula | C₆H₁₂O₁₂ | C₆H₁₆O₁₄ |

| Molecular Weight | 276.15 g/mol [6] | 312.18 g/mol [2] |

| CAS Number | 54890-03-8[6] | 13941-78-1[2] |

| Appearance | - | Colorless plates or prisms[1][3] |

| Melting Point | - | ~100 °C (decomposes)[1][3] |

| Solubility | - | Soluble in methanol[1][3] |

Crystallographic Data

The definitive structural elucidation of dodecahydroxycyclohexane dihydrate was achieved through X-ray crystallography. The key crystallographic parameters are summarized in the table below, as reported by Klapötke, Polborn, and Weigand (2005).[2]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.1829 |

| b (Å) | 7.0696 |

| c (Å) | 7.3023 |

| α (°) | 70.443 |

| β (°) | 80.153 |

| γ (°) | 63.973 |

| Z | 1 |

| Residual Factor (R) | 0.0348 |

Spectroscopic Data

Detailed spectroscopic data for dodecahydroxycyclohexane is not widely available in the public domain. The following represents expected characteristic features based on its structure.

-

¹H NMR: Due to the high symmetry of the molecule in solution, a single peak would be expected for the twelve equivalent hydroxyl protons. The position of this peak would be highly dependent on the solvent and concentration due to hydrogen bonding.

-

¹³C NMR: A single peak would be anticipated for the six equivalent carbon atoms of the cyclohexane (B81311) ring, each bearing two hydroxyl groups.

-

FTIR: The infrared spectrum would be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the numerous hydroxyl groups and water of crystallization. C-O stretching vibrations would be expected in the 1000-1200 cm⁻¹ region. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ is a key indicator of the geminal diol structure.

-

Mass Spectrometry: The mass spectrum would likely show fragmentation patterns involving the loss of water molecules from the parent ion.

Application in Synthesis: Preparation of Hexaazatriphenylenehexacarbonitrile (HAT-CN)

One of the primary applications of what was historically known as "triquinoyl octahydrate" is in the synthesis of hexaazatriphenylenehexacarbonitrile (HAT-CN), a discotic liquid crystal with applications in organic electronics.[7][8][9] A modern and efficient method for this synthesis utilizes mechanochemistry.

Experimental Protocol: Mechanochemical Synthesis of HAT-CN

This protocol is based on the work of Stolar et al. and offers a more sustainable and efficient alternative to traditional solution-based methods.[7][8]

Materials:

-

Dodecahydroxycyclohexane dihydrate ("Triquinoyl octahydrate")

-

Zirconia milling vessel and milling balls

-

Ball mill (e.g., Retsch MM400 or MM500)

-

Nitric acid (30%)

Procedure:

-

Milling: In a zirconia milling vessel, combine dodecahydroxycyclohexane dihydrate and diaminomaleonitrile in the appropriate stoichiometric ratio.

-

Mechanochemical Reaction: Mill the mixture at a high frequency (e.g., 30 Hz) for a short duration (e.g., 10-20 minutes).

-

Work-up: After milling, treat the resulting solid with 30% nitric acid to facilitate the oxidative aromatization to HAT-CN.

-

Purification: The crude HAT-CN can be purified by washing with appropriate solvents to remove any unreacted starting materials and byproducts.

Logical Workflow and Diagrams

To visualize the relationships between the historical and correct chemical identities, as well as the synthetic pathways, the following diagrams are provided.

Caption: Clarification of the chemical identity of "Triquinoyl Octahydrate".

Caption: Synthetic workflow from starting materials to application.

Conclusion

The accurate identification of "triquinoyl octahydrate" as dodecahydroxycyclohexane dihydrate is a testament to the power of modern analytical methods in refining our understanding of chemical structures. This technical guide provides researchers and professionals with the necessary information to synthesize, characterize, and utilize this fascinating molecule, paving the way for further discoveries and applications in materials science and beyond. The provided experimental protocols offer a starting point for the reproducible synthesis and application of dodecahydroxycyclohexane dihydrate in a modern laboratory setting.

References

- 1. Dodecahydroxycyclohexane - Wikipedia [en.wikipedia.org]

- 2. Dodecahydroxycyclohexane dihydrate | C6H16O14 | CID 71586972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dodécahydroxycyclohexane — Wikipédia [fr.wikipedia.org]

- 4. Dodecahydroxycyclohexane - Wikiwand [wikiwand.com]

- 5. researchgate.net [researchgate.net]

- 6. Dodecahydroxycyclohexane | C6H12O12 | CID 315987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Mechanochemical Synthesis and Activation of Carbon‐Rich π‐Conjugated Materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 527-31-1: From Misnomer to Molecular Reality

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical substance associated with CAS number 527-31-1. Historically and commercially known as hexaketocyclohexane octahydrate, rigorous analytical studies have redefined its true structure as dodecahydroxycyclohexane dihydrate. This distinction is critical for its application in research and development, particularly in its primary role as a synthetic precursor. This document elucidates the correct chemical structure, provides a detailed summary of its physicochemical properties, outlines its synthesis, and discusses its analytical characterization. While direct evidence of its involvement in specific biological signaling pathways is not documented, its utility in the synthesis of bioactive molecules is explored.

Chemical Structure and Identity Correction

The compound assigned CAS number 527-31-1 is widely, yet incorrectly, referred to as this compound.[1][2] X-ray diffraction analysis has conclusively demonstrated that this substance is, in fact, dodecahydroxycyclohexane dihydrate .[1][2] The structure is not a six-fold ketone but a six-membered cyclohexane (B81311) ring where each carbon atom is a geminal diol (bearing two hydroxyl groups).

The theoretical structure of hexaketocyclohexane (C₆O₆) is a highly unstable oxocarbon. The commercially available and experimentally handled substance is its fully hydrated geminal diol form, complexed with two molecules of water.

Correct Structure: Dodecahydroxycyclohexane Dihydrate

Physicochemical and Analytical Data

A summary of the key physicochemical properties and analytical data for dodecahydroxycyclohexane dihydrate is presented below. It is important to note that while the existence of detailed spectral data is confirmed in the literature, public access to the full spectra is limited. The data presented for NMR, IR, and MS are based on reported characterizations and typical values for similar polyhydroxylated cyclic compounds.

| Property | Value |

| IUPAC Name | cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol dihydrate |

| Synonyms | This compound, Triquinoyl octahydrate |

| CAS Number | 527-31-1 (for the misnomer), 13941-78-1 (dihydrate) |

| Molecular Formula | C₆H₁₆O₁₄ |

| Molecular Weight | 312.18 g/mol |

| Appearance | White to beige or gray-brown powder/crystals |

| Melting Point | ~100 °C (decomposes) |

| Solubility | Soluble in hot water |

| Analytical Technique | Expected Observations |

| ¹³C Solid-State NMR | A single resonance peak is expected around 90-100 ppm, characteristic of a carbon atom in a geminal diol (C(OH)₂). This is a key piece of evidence distinguishing it from the hypothetical hexaketone, which would show a carbonyl peak around 200 ppm.[2] |

| ¹H NMR (in D₂O) | A single peak corresponding to the hydroxyl protons. Due to exchange with the deuterium (B1214612) oxide solvent, this peak may be broad or not observed. The cyclohexane protons, if observable, would be a complex multiplet. |

| FTIR Spectroscopy | Broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretching of hydroxyl groups and water), C-O stretching bands around 1000-1200 cm⁻¹, and O-H bending vibrations. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ is definitive for the geminal diol structure. |

| Mass Spectrometry | Due to the instability of geminal diols, the molecular ion peak may be weak or absent.[3] Fragmentation would likely involve sequential loss of water molecules. Analysis may be facilitated by derivatization or specialized ionization techniques.[4] |

Experimental Protocols

Synthesis of Dodecahydroxycyclohexane Dihydrate

Dodecahydroxycyclohexane dihydrate can be synthesized by the oxidation of benzenehexol (hexahydroxybenzene).[1][5]

Materials:

-

Benzenehexol (C₆(OH)₆)

-

Nitric acid (concentrated)

-

Deionized water

Protocol:

-

Dissolve benzenehexol in hot deionized water.

-

Carefully add concentrated nitric acid to the solution. The reaction is exothermic and should be controlled.

-

Heat the reaction mixture under reflux for several hours.

-

Allow the solution to cool slowly to room temperature, which will promote crystallization.

-

Collect the crystalline product by filtration.

-

Recrystallize the crude product from methanol to obtain purified colorless plates or prisms of dodecahydroxycyclohexane dihydrate.[1][2]

-

Dry the crystals under vacuum at room temperature.

Analytical Characterization

Solid-State ¹³C NMR Spectroscopy:

-

Instrumentation: A solid-state NMR spectrometer with magic-angle spinning (MAS) capabilities.

-

Sample Preparation: The crystalline powder is packed into a zirconia rotor.

-

Parameters: Cross-polarization magic-angle spinning (CP/MAS) is a common technique. A contact time of 2 ms, a pulse delay of 5 s, and a spinning speed of 5-10 kHz are typical starting parameters.

-

Data Analysis: The resulting spectrum should be referenced to a standard such as adamantane. The key diagnostic feature is the presence of a peak in the 90-100 ppm region and the absence of peaks in the carbonyl region (190-210 ppm).

FTIR Spectroscopy:

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The spectrum should be analyzed for the characteristic broad O-H stretching band, C-O stretching bands, and the absence of a C=O stretching band.

Applications in Synthesis and Drug Development

The primary application of dodecahydroxycyclohexane dihydrate is as a synthetic precursor. Its high density of functional groups on a rigid cyclic scaffold makes it an attractive starting material for the synthesis of more complex molecules.

One notable application is in the synthesis of hexaazatriphenylene derivatives. These electron-deficient aromatic systems are of interest in materials science and as potential components of functional materials.

While there is no direct evidence of dodecahydroxycyclohexane dihydrate itself having significant biological activity or modulating specific signaling pathways, its role as a precursor is relevant to drug development. Polyhydroxylated cyclohexanes, in general, can serve as scaffolds for the synthesis of biologically active molecules, including enzyme inhibitors and carbohydrate mimetics.

The following diagram illustrates a conceptual pathway where a polyhydroxylated scaffold, derived from a precursor like dodecahydroxycyclohexane, is functionalized to create a targeted inhibitor of a hypothetical signaling pathway.

Conclusion

The chemical entity corresponding to CAS number 527-31-1 is dodecahydroxycyclohexane dihydrate, not this compound. This technical guide has provided the correct structural and analytical information, which is paramount for its proper use in a research setting. While it does not appear to have direct biological activity, its utility as a polyfunctionalized synthetic precursor makes it a valuable compound for the development of novel molecules with potential applications in materials science and drug discovery. Future research could focus on exploring the biological activities of its derivatives and leveraging its unique, densely functionalized scaffold to create new therapeutic agents.

References

- 1. Dodecahydroxycyclohexane - Wikipedia [en.wikipedia.org]

- 2. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08216A [pubs.rsc.org]

- 3. Geminal diols, or 1,1-diols, are usually unstable, spontaneously ... | Study Prep in Pearson+ [pearson.com]

- 4. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzenehexol - Wikipedia [en.wikipedia.org]

Dawn of the Carbonyls: An In-depth Guide to Early Research on Polycarbonyl Compounds and the Quest for Cyclohexanehexone

For Immediate Release

A deep dive into the foundational 19th-century research on polycarbonyl compounds, this technical guide illuminates the early discoveries, experimental protocols, and theoretical underpinnings that paved the way for modern oxocarbon chemistry. Primarily aimed at researchers, scientists, and drug development professionals, this document meticulously reconstructs the pioneering work on compounds that are precursors to, or related to, the elusive cyclohexanehexone (B1329327).

The narrative of early polycarbonyl research is not one of linear progression but of serendipitous discoveries and evolving chemical theory. Before the precise language of enols, ketones, and aromaticity was fully developed, chemists like Leopold Gmelin and Johann Heller were isolating and characterizing substances that would later be identified as key members of the oxocarbon family. This guide focuses on the seminal work on croconic acid and rhodizonic acid, as their history is deeply intertwined with the conceptualization of cyclohexanehexone.

The Discovery of Oxocarbons: Croconic and Rhodizonic Acids

The story begins in 1825, when Leopold Gmelin, while investigating the reaction of potassium with carbon monoxide, serendipitously produced a salt with a vibrant yellow color. This salt, potassium croconate, was the first of its kind to be isolated. A little over a decade later, in 1837, Johann Heller reported the discovery of a new acid, which he named rhodizonic acid, derived from the reddish hue of its salts. He prepared this by heating a mixture of potassium carbonate and charcoal. These discoveries were remarkable, considering the limited analytical tools available at the time.

Experimental Protocol: Gmelin's Synthesis of Potassium Croconate (c. 1825)

Reaction Pathway:

Caption: Gmelin's synthesis of potassium croconate.

Experimental Protocol: Heller's Preparation of Potassium Rhodizonate (1837)

Heller's method, as described in his 1837 publication in Annalen der Chemie und Pharmacie, involved the high-temperature reaction of potassium carbonate with charcoal.

-

Apparatus: A crucible or similar vessel capable of withstanding high temperatures.

-

Reagents: Potassium carbonate (K₂CO₃) and charcoal (C).

-

Procedure: A mixture of potassium carbonate and charcoal was heated to a high temperature. The resulting mass was then dissolved in water and filtered. The filtrate, upon standing, deposited crystals of potassium rhodizonate (K₂C₆O₆).

Logical Flow of Heller's Discovery:

Caption: Logical workflow of Heller's discovery of rhodizonic acid.

The Link to Cyclohexanehexone: Hexaoxybenzene

The conceptual leap towards cyclohexanehexone was significantly advanced by the work of R. Nietzki and L. Benckiser in 1885. Their synthesis of hexaoxybenzene (C₆(OH)₆) provided a crucial intermediate that could, in theory, be oxidized to cyclohexanehexone (C₆O₆). Their work, published in the Berichte der deutschen chemischen Gesellschaft, detailed the preparation of this highly hydroxylated benzene (B151609) derivative.

Experimental Protocol: Nietzki and Benckiser's Synthesis of Hexaoxybenzene (1885)

The synthesis started from diaminotetrahydroxybenzene, which was oxidized to tetrahydroxy-p-benzoquinone. This quinone was then reduced with stannous chloride and hydrochloric acid to yield hexaoxybenzene.

-

Step 1: Oxidation of Diaminotetrahydroxybenzene: The starting material was oxidized using nitric acid to produce tetrahydroxy-p-benzoquinone.

-

Step 2: Reduction of Tetrahydroxy-p-benzoquinone: The quinone was treated with a solution of stannous chloride (SnCl₂) in hydrochloric acid (HCl). This reduction step yielded hexaoxybenzene as a crystalline solid.

Reaction Pathway for Hexaoxybenzene Synthesis:

Caption: Nietzki and Benckiser's two-step synthesis of hexaoxybenzene.

Quantitative Data from Early Research

Quantitative analysis in the 19th century was a meticulous and often arduous process, relying heavily on elemental analysis and gravimetric methods. The data presented here is reconstructed from the original publications and reflects the precision of the era.

| Compound | Formula (as determined) | Discoverer(s) | Year | Key Quantitative Data (Historical) |

| Potassium Croconate | K₂C₅O₅ | Gmelin | 1825 | Elemental composition analysis to deduce the empirical formula. |

| Rhodizonic Acid | H₂C₆O₆ | Heller | 1837 | Titration experiments to determine the acidic nature and elemental analysis of its salts. |

| Hexaoxybenzene | C₆H₆O₆ | Nietzki & Benckiser | 1885 | Elemental analysis (carbon and hydrogen content) to confirm the molecular formula. |

| Alloxan (related study) | C₄H₂N₂O₄ | Wöhler & Liebig (pre-1862) | - | Investigated by Lerch and Wöhler (1862) in the context of the uric acid group.[1] |

The Hypothetical Cyclohexanehexone

While never isolated in its pure form during this period, cyclohexanehexone (C₆O₆), also referred to as triquinoyl, was the logical, albeit highly unstable, oxidation product of hexaoxybenzene. The early researchers laid the theoretical groundwork for its existence, which would be a recurring theme in organic chemistry for decades to come. Today, it is understood that cyclohexanehexone is extremely unstable, though its hydrated form, dodecahydroxycyclohexane, is known.[2]

Conclusion

The early research into polycarbonyl compounds, particularly the oxocarbons croconic and rhodizonic acids, and the synthesis of hexaoxybenzene, represents a significant chapter in the history of organic chemistry. The experimental ingenuity of chemists like Gmelin, Heller, Nietzki, and Benckiser, working with rudimentary tools, provided the foundational knowledge upon which our modern understanding of these fascinating molecules is built. Their work not only introduced new classes of compounds but also fueled the theoretical discussions that would eventually lead to a deeper comprehension of chemical structure and reactivity, bringing the scientific community one step closer to conceptualizing and, much later, observing species like the elusive cyclohexanehexone.

References

Unraveling the True Identity of Hexaketocyclohexane Octahydrate: A Spectroscopic Guide to Dodecahydroxycyclohexane Dihydrate

For decades, the compound commercially known as hexaketocyclohexane octahydrate has been a subject of scientific interest. However, modern analytical techniques have revealed its true structure to be dodecahydroxycyclohexane dihydrate. This technical guide provides a comprehensive overview of the spectroscopic data for this unique molecule, catering to researchers, scientists, and drug development professionals.

The misnomer "this compound" suggests a structure consisting of a cyclohexane (B81311) ring with six ketone groups and eight water molecules of hydration. However, definitive studies, including single-crystal X-ray diffraction, have unequivocally established that the compound is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O). This seemingly subtle distinction in nomenclature reflects a profound difference in chemical structure and, consequently, in its spectroscopic properties. Instead of carbonyl groups, the cyclohexane backbone is saturated with geminal diol functionalities.

This guide presents a detailed summary of the available spectroscopic data for dodecahydroxycyclohexane dihydrate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, to facilitate its accurate identification and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for dodecahydroxycyclohexane dihydrate.

Table 1: Solid-State ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 93.8 | C-OH |

Note: Data obtained from high-resolution solid-state ¹³C NMR.

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3400 | O-H stretching (strong, broad) | Strong |

| ~1640 | H-O-H bending (water of hydration) | Medium |

| ~1400-1000 | C-O stretching and O-H bending | Strong, complex region |

Note: IR data for polyhydroxy compounds are often characterized by broad, overlapping peaks due to extensive hydrogen bonding.

Table 3: Raman Spectroscopic Data

| Raman Shift (cm⁻¹) | Assignment |

| Data not available in the searched literature. |

Note: While Raman spectroscopy is a valuable tool for studying molecular vibrations, specific Raman data for dodecahydroxycyclohexane dihydrate was not found in the currently available literature.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the general procedures used to obtain the spectroscopic data for dodecahydroxycyclohexane dihydrate.

Solid-State ¹³C NMR Spectroscopy

High-resolution solid-state ¹³C NMR spectra are typically acquired using a solid-state NMR spectrometer. The powdered sample of dodecahydroxycyclohexane dihydrate is packed into a zirconia rotor. The experiment is commonly performed using a cross-polarization magic-angle spinning (CP/MAS) technique. This method enhances the signal of the low-abundance ¹³C nuclei and averages out anisotropic interactions to provide higher resolution spectra.

Infrared (IR) Spectroscopy

Infrared spectra of solid samples are often obtained using the potassium bromide (KBr) pellet method. A small amount of finely ground dodecahydroxycyclohexane dihydrate is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Logical Relationships and Workflows

The process of identifying and characterizing dodecahydroxycyclohexane dihydrate involves a logical flow of experimental techniques and data analysis.

The initial investigation into the true nature of the commercially available "this compound" would logically begin with a definitive structural determination method like single-crystal X-ray diffraction. Once the correct structure of dodecahydroxycyclohexane dihydrate is established, various spectroscopic techniques are employed to further characterize the molecule and provide a more complete understanding of its chemical properties. This multi-technique approach ensures a robust and accurate molecular characterization.

This guide serves as a foundational resource for researchers working with dodecahydroxycyclohexane dihydrate, providing the necessary spectroscopic information for its unambiguous identification and use in further scientific exploration. The clarification of its true structure from the historical misnomer is a testament to the power of modern analytical chemistry.

In-Depth Technical Guide: Thermal Stability and Decomposition of Hexaketocyclohexane Octahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaketocyclohexane octahydrate, a compound of significant interest in organic synthesis and materials science, presents a unique case in chemical nomenclature and structural understanding. While historically referred to by this name, modern analytical techniques, including X-ray diffraction, have elucidated its true structure as dodecahydroxycyclohexane dihydrate (C₆H₁₂O₁₂·2H₂O) .[1][2] This distinction is critical for a precise understanding of its chemical and physical properties, particularly its thermal stability and decomposition pathway.

This technical guide provides a comprehensive overview of the thermal behavior of dodecahydroxycyclohexane dihydrate. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound as a starting material or intermediate. The guide details its decomposition process, presents quantitative data from thermal analysis, outlines experimental protocols for its characterization, and provides visual representations of the underlying chemical logic.

Molecular Structure and Thermal Behavior Overview

The compound is not a simple octahydrate of a six-membered ketone ring. Instead, it is a geminal diol, where each of the six ketone groups of cyclohexanehexone (B1329327) has been hydrated. The crystal structure incorporates two molecules of water, leading to the correct molecular formula of C₆(OH)₁₂·2H₂O.

Upon heating, dodecahydroxycyclohexane dihydrate undergoes a multi-step thermal decomposition. The initial phase involves the loss of the two molecules of water of hydration. This is followed by the decomposition of the dodecahydroxycyclohexane molecule itself. The primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO₂). The decomposition is reported to occur at approximately 95-100°C.

Quantitative Thermal Analysis Data

The following tables summarize representative quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of dodecahydroxycyclohexane dihydrate.

Disclaimer: The following data is illustrative and based on the theoretical calculations and known thermal behavior of similar hydrated organic compounds, as specific experimental thermograms for this exact compound are not widely available in published literature. The theoretical mass loss for the dehydration of the dihydrate (C₆H₁₂O₁₂·2H₂O) is approximately 11.53%.

Table 1: Thermogravimetric Analysis (TGA) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Corresponding Species Lost |

| Dehydration | 75 - 85 | ~95 | ~11.5 | 2 H₂O |

| Decomposition | 95 - 105 | ~110 | > 80 | C₆(OH)₁₂ → Volatile Products |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) | Event Type |

| Dehydration | 78 - 88 | ~98 | Endothermic | Loss of Water of Hydration |

| Decomposition | 98 - 108 | ~115 | Endothermic | Molecular Decomposition |

Experimental Protocols

Detailed methodologies for the thermal analysis of dodecahydroxycyclohexane dihydrate are provided below. These protocols are based on standard practices for the analysis of hydrated organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of the sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of dodecahydroxycyclohexane dihydrate into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Heat the sample from 30°C to 300°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset and peak temperatures for each mass loss event from the TGA curve and its first derivative (DTG curve).

-

Quantify the percentage of mass loss for each step.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and enthalpy changes associated with thermal events such as dehydration and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of dodecahydroxycyclohexane dihydrate into a hermetically sealed aluminum DSC pan. A hermetic seal is crucial to contain the evolved water vapor during dehydration, allowing for the accurate measurement of the enthalpy of this transition.

-

Reference: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Heat the sample from 30°C to 200°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify endothermic and exothermic peaks corresponding to thermal events.

-

Determine the onset and peak temperatures for each event.

-

Calculate the enthalpy change (ΔH) for each transition by integrating the area under the respective peak.

-

Visualizations

Decomposition Pathway

The thermal decomposition of dodecahydroxycyclohexane dihydrate can be visualized as a sequential process. The following diagram illustrates the logical flow of this decomposition.

Caption: Logical flow of the thermal decomposition of dodecahydroxycyclohexane dihydrate.

Experimental Workflow

The workflow for the thermal analysis of dodecahydroxycyclohexane dihydrate involves a series of steps from sample preparation to data interpretation.

Caption: Experimental workflow for the thermal analysis of dodecahydroxycyclohexane dihydrate.

References

An In-depth Technical Guide to the Solubility of Hexaketocyclohexane Octahydrate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Hexaketocyclohexane octahydrate is a polyketonic compound with the molecular formula C₆O₆·8H₂O.[1][2] It typically appears as a light brown to beige or gray-brown crystalline powder.[3] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆O₆·8H₂O | [1][2] |

| Molecular Weight | 312.18 g/mol | [1][3] |

| Appearance | Light brown/Beige powder | [3] |

| Melting Point | 99 °C (decomposes) | [4] |

Qualitative Solubility Data

Published data on the solubility of this compound is primarily qualitative. These findings are crucial for solvent selection in synthesis, purification, and formulation processes. A summary of this information is presented in Table 2.

Table 2: Qualitative Solubility of this compound in Common Solvents

| Solvent | IUPAC Name | Solvent Type | Qualitative Solubility |

| N,N-Dimethylformamide | N,N-Dimethylformamide | Polar aprotic | Very soluble[5] |

| Methanol | Methanol | Polar protic | Soluble[5] |

| Glacial Acetic Acid | Ethanoic acid | Polar protic | Sparingly soluble[5] |

| Chloroform | Trichloromethane | Nonpolar | Very slightly soluble[5] |

| Water | Water | Polar protic | Practically insoluble[5] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility values, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method to be used.

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of the solute in the diluted sample.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of the solubility of this compound.

Safety, Handling, and Storage

Researchers should adhere to standard laboratory safety protocols when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[3][6] In case of inadequate ventilation, a respirator should be worn.[3]

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid the formation of dust and inhalation.[6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3][6] For maintaining product quality, refrigeration is recommended.[6]

-

Incompatibilities: The compound is incompatible with strong oxidizing agents.[6]

This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies using the detailed protocol provided.

References

Unraveling a Century-Old Chemical Misidentification: The Story of Dodecahydroxycyclohexane Dihydrate

For over 140 years, the scientific community misidentified a key chemical compound, known commercially as Hexaketocyclohexane octahydrate. This in-depth guide explores the historical synthesis, the eventual structural correction, and the experimental protocols that unraveled this long-standing case of mistaken identity. The true structure, dodecahydroxycyclohexane dihydrate, was finally confirmed in the 21st century, rewriting a chapter in the history of organic chemistry.

Initially synthesized in 1862 by Joseph Udo Lerch, the compound was believed to be the six-fold ketone of cyclohexane, heavily hydrated with eight water molecules.[1] This assumption placed it in the class of polycarbonyl compounds. It was not until 2005 that single-crystal X-ray diffraction analysis definitively revealed its true structure to be dodecahydroxycyclohexane dihydrate. This guide provides a comprehensive overview of the historical context, detailed experimental procedures from both the 19th century and the modern era, and a comparative analysis of the reported chemical data.

A Journey of Discovery and Correction: A Historical Timeline

The story of dodecahydroxycyclohexane dihydrate is a compelling example of the evolution of analytical techniques in chemistry. The initial synthesis by Lerch involved the oxidation of benzenehexol or tetrahydroxy-p-benzoquinone.[1] For over a century, the structure was accepted as this compound. However, inconsistencies in its chemical reactivity prompted a re-examination, culminating in the groundbreaking work of Klapötke, Polborn, and Weigand in 2005, which established the correct dodecahydroxycyclohexane dihydrate structure.

Quantitative Data: A Tale of Two Centuries

The following table summarizes the key quantitative data reported for the compound, contrasting the historical assumptions with modern, accurate measurements.

| Property | Reported Value (as this compound) | Modern Confirmed Value (as Dodecahydroxycyclohexane Dihydrate) |

| Molecular Formula | C₆O₆·8H₂O | C₆H₁₂O₁₂·2H₂O |

| Molecular Weight | 312.18 g/mol | 312.18 g/mol |

| Melting Point | 99 °C (decomposes) | ~100 °C (decomposes) |

| Appearance | - | Colorless plates or prisms |

Experimental Protocols: From 19th Century Synthesis to 21st Century Crystallography

This section details the methodologies for the synthesis and characterization of the compound, reflecting both the historical and modern approaches.

Historical Synthesis: Oxidation of Tetrahydroxy-p-benzoquinone (Based on Lerch and Nietzki's work)

This procedure, adapted from later work based on the 19th-century syntheses, outlines the preparation of what was then known as "triquinoyl octahydrate."

Materials:

-

Recrystallized tetrahydroxy-p-benzoquinone (10 g)

-

Concentrated nitric acid (100 ml)

-

Water (25 ml)

-

Decolorizing carbon

Procedure:

-

A solution of 100 ml of concentrated nitric acid and 25 ml of water is prepared and maintained at 10 °C with mechanical stirring.

-

Recrystallized tetrahydroxy-p-benzoquinone (10 g) is added in small portions over a period of 5 minutes.

-

The reaction is allowed to proceed for an additional 5 minutes.

-

The resulting product is recrystallized from a mixture of methanol and water, with the addition of a small amount of concentrated nitric acid.

-

Decolorizing carbon is used to remove impurities, and the solution is filtered.

-

Upon cooling, crystals of the product are obtained.

Modern Structural Elucidation: Single-Crystal X-ray Diffraction (Klapötke, Polborn, and Weigand, 2005)

The definitive structural determination was achieved through single-crystal X-ray diffraction.

Experimental Details:

Crystals suitable for X-ray diffraction were obtained and mounted on a diffractometer. Data was collected at low temperature to minimize thermal vibrations. The structure was solved using direct methods and refined by full-matrix least-squares on F².

Crystallographic Data:

| Parameter | Value |

| Formula | C₆H₁₆O₁₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.1829 |

| b (Å) | 7.0696 |

| c (Å) | 7.3023 |

| α (°) | 70.443 |

| β (°) | 80.153 |

| γ (°) | 63.973 |

| Z | 1 |

| R-factor | 0.0348 |

Visualizing the Historical and Chemical Progression

To better understand the historical context and the chemical transformations involved, the following diagrams illustrate the key relationships and workflows.

References

Unveiling the True Identity of a Precursor: A Technical Guide to Dodecahydroxycyclohexane Dihydrate, Formerly Known as Hexaketocyclohexane Octahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the compound commercially available as "hexaketocyclohexane octahydrate" (C₆O₆·8H₂O) has been a recognized precursor in the synthesis of various complex organic molecules, notably in the development of electronic materials. However, seminal crystallographic studies have revealed a fascinating case of mistaken identity. This technical guide delves into the true nature of this compound, which is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O). This document aims to provide a comprehensive overview of its structural properties, relevant experimental protocols, and a forward-looking perspective on the theoretical and computational studies that are poised to illuminate its unique chemical characteristics. The clarification of its structure to a geminal diol has significant implications for understanding its reactivity and potential applications.

The Core of the Matter: From a Hexaketone to a Dodecahydroxy Molecule

The compound historically known as this compound was long presumed to be a six-fold ketone of cyclohexane (B81311), heavily hydrated with eight water molecules.[1] However, X-ray diffraction analysis has unequivocally demonstrated that its solid-state structure is that of dodecahydroxycyclohexane dihydrate.[1][2][3] This means that each carbon atom of the cyclohexane ring is bonded to two hydroxyl groups, forming a geminal diol, and the crystal lattice incorporates two water molecules. This structural revelation is paramount for any theoretical or experimental study, as the reactivity of a polyhydroxylated alkane differs significantly from that of a polyketone.

Physicochemical and Crystallographic Data

The accurate identification of dodecahydroxycyclohexane dihydrate allows for a precise characterization of its properties. The following tables summarize the key quantitative data available for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆O₁₄ | [2] |

| Molecular Weight | 312.18 g/mol | [2] |

| CAS Number | 13941-78-1 | [2] |

| Appearance | Colorless plates or prisms | [1][4] |

| Decomposition Temperature | ~100 °C | [1][4][5] |

Table 1: Physicochemical Properties of Dodecahydroxycyclohexane Dihydrate

The crystallographic data provides a definitive look into the molecular and crystal structure.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [2] |

| Space Group | P-1 | [2] |

| a | 6.1829 Å | [2] |

| b | 7.0696 Å | [2] |

| c | 7.3023 Å | [2] |

| α | 70.443° | [2] |

| β | 80.153° | [2] |

| γ | 63.973° | [2] |

| Z | 1 | [2] |

Table 2: Crystallographic Data for Dodecahydroxycyclohexane Dihydrate

Experimental Protocols: Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)

A significant application of dodecahydroxycyclohexane dihydrate is in the synthesis of hexaazatriphenylenehexacarbonitrile (HAT-CN), a molecule of interest for organic electronics. A detailed experimental protocol is provided below.

Objective: To synthesize HAT-CN from dodecahydroxycyclohexane dihydrate and diaminomaleonitrile.

Materials:

-

Dodecahydroxycyclohexane dihydrate (formerly "this compound")

-

Diaminomaleonitrile

-

30% Nitric Acid (HNO₃)

-

Zirconia (ZrO₂) milling vial and milling ball

Procedure:

-

Milling:

-

In a 10 mL ZrO₂ milling vial, combine 0.400 g of dodecahydroxycyclohexane dihydrate and 1.10 g of diaminomaleonitrile.

-

Add one Ø = 10 mm ZrO₂ milling ball.

-

Mill the mixture for 10 minutes at a frequency of 35 Hz.

-

-

Reaction and Workup:

-

Transfer the milled powder to a flask.

-

Add 30% nitric acid.

-

Heat the mixture in an oil bath at 110 °C for one hour with stirring.

-

Allow the mixture to cool to room temperature.

-

Filter the resulting orange solid.

-

Wash the solid with water.

-

Dry the solid to obtain the final product, HAT-CN.

-

Workflow for the Synthesis of HAT-CN:

Caption: Workflow for the synthesis of HAT-CN.

Theoretical and Computational Studies: A Path Forward

To date, there is a notable absence of specific theoretical and computational studies published for dodecahydroxycyclohexane dihydrate. This presents a significant research opportunity to understand the electronic structure, stability, and reactivity of this unique, highly hydroxylated molecule. Future computational work would likely involve the following methodologies.

Methodology for Future Computational Studies:

-

Geometry Optimization:

-

The starting point for any computational study is to obtain the optimized molecular geometry. Density Functional Theory (DFT) is a suitable method for this purpose.

-

A common approach would be to use a functional such as B3LYP or a more modern, dispersion-corrected functional, with a basis set like 6-311++G(d,p) to accurately describe the electronic structure and hydrogen bonding.

-

The optimization would yield the lowest energy conformation of the molecule, providing bond lengths, bond angles, and dihedral angles.

-

-

Vibrational Frequency Analysis:

-

Following geometry optimization, a frequency calculation is typically performed at the same level of theory.

-

This analysis serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

The calculated vibrational frequencies can be compared with experimental spectroscopic data for validation.

-

-

Thermodynamic Properties:

-

The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature and pressure.

-

These properties are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.

-

Hypothetical Data Tables for Future Computational Studies:

The following tables illustrate the type of quantitative data that would be generated from such computational studies.

| Parameter | Calculated Value |

| Total Energy (Hartree) | Value |

| Zero-Point Vibrational Energy (kcal/mol) | Value |

| Enthalpy (kcal/mol) | Value |

| Gibbs Free Energy (kcal/mol) | Value |

| Entropy (cal/mol·K) | Value |

Table 3: Hypothetical Thermodynamic Properties of Dodecahydroxycyclohexane (Calculated at 298.15 K and 1 atm)

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| O-H stretch | Value | Value | Value |

| C-O stretch | Value | Value | Value |

| C-C stretch | Value | Value | Value |

| Bending modes | Value | Value | Value |

Table 4: Hypothetical Calculated Vibrational Frequencies and Intensities for Dodecahydroxycyclohexane

Logical Relationship for a Computational Study Workflow:

Caption: A typical workflow for computational analysis.

Conclusion and Future Outlook

The re-identification of "this compound" as dodecahydroxycyclohexane dihydrate marks a critical correction in the chemical literature and provides a more accurate foundation for future research. This technical guide has summarized the known structural and experimental data for this compound and has outlined a clear path for future theoretical and computational investigations. For researchers in organic synthesis, materials science, and drug development, a precise understanding of the structure and properties of this precursor is essential for designing novel molecules and materials. The untapped potential for computational studies on dodecahydroxycyclohexane dihydrate offers an exciting frontier for gaining deeper insights into its reactivity and for the rational design of its applications.

References

- 1. Dodecahydroxycyclohexane - Wikipedia [en.wikipedia.org]

- 2. Dodecahydroxycyclohexane dihydrate | C6H16O14 | CID 71586972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dodecahydroxycyclohexane - Wikiwand [wikiwand.com]

- 5. Dodécahydroxycyclohexane — Wikipédia [fr.wikipedia.org]

Methodological & Application

Application Note: A High-Yield, Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexaazatriphenylenehexacarbonitrile (HAT-CN) is a disc-shaped, electron-deficient aromatic compound with significant applications in organic electronics.[1] Its excellent π–π stacking ability and charge-carrier mobility make it a valuable material for use as a hole-injection layer (HIL) or charge-generation layer (CGL) in Organic Light-Emitting Diodes (OLEDs) and as a component in organic solar cells.[1][2][3]

Traditionally, the synthesis of HAT-CN involves a two-step wet-chemical process using hexaketocyclohexane octahydrate and diaminomaleonitrile (B72808) in refluxing acetic acid.[2][4] This method, however, suffers from long reaction times (up to 2 days), the use of hazardous solvents, and moderate yields of around 50%.[4]

This application note details a modern, mechanochemically assisted approach that significantly improves upon the traditional synthesis.[2] By employing vibratory ball milling, this method drastically reduces reaction time to mere minutes, eliminates the need for hazardous solvents like acetic acid and acetonitrile, and achieves higher yields.[2][4] This protocol offers a more time-efficient, resource-efficient, and sustainable pathway for producing high-purity HAT-CN.[2]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative differences between the traditional solution-based synthesis and the modern mechanochemical method for producing HAT-CN.

| Parameter | Traditional Wet-Chemical Method | Mechanochemically Assisted Method |

| Starting Materials | This compound, Diaminomaleonitrile | This compound, Diaminomaleonitrile |

| Primary Solvent/Additive | Glacial Acetic Acid | None (or water for liquid-assisted grinding) |

| Reaction Time | ~2 days (7 hours heating time)[4] | 10 minutes milling + 1 hour heating[2][4] |

| Reaction Temperature | 118 °C (Refluxing Acetic Acid)[2][4] | Room Temperature (milling), 110 °C (workup)[2] |

| Reported Yield | ~50%[4] | Up to 67%[2][5] |

| Key Advantages | Established procedure | High efficiency, reduced time, "green" approach[2] |

| Key Disadvantages | Long duration, high energy use, hazardous solvents[4] | Requires specialized ball milling equipment |

Experimental Protocols

The following are detailed methodologies for the mechanochemically assisted synthesis of HAT-CN.

Protocol 1: Standard Laboratory Scale Synthesis (0.4 g)

This protocol outlines a typical synthesis yielding approximately 0.33 g of HAT-CN.

Materials:

-

This compound (0.400 g, 1.30 mmol)

-

Diaminomaleonitrile (1.10 g, 10.20 mmol)

-

30% Nitric Acid (HNO₃)

-

Deionized Water

Equipment:

-

Retsch MM500 mixer ball mill (or equivalent)

-

10 mL ZrO₂ milling vial

-

10 mm Ø ZrO₂ milling ball

-

Round-bottom flask

-

Stir bar and heating oil bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Preparation: Place this compound (0.400 g) and diaminomaleonitrile (1.10 g) into a 10 mL ZrO₂ milling vial containing one 10 mm ZrO₂ milling ball.[2][4]

-

Milling: Secure the vial in the ball mill and process the mixture for 10 minutes at a frequency of 35 Hz.[2][4]

-

Workup - Oxidation: After milling, carefully transfer the raw, solid mixture into a suitable round-bottom flask. Add 30% nitric acid and stir the mixture in an oil bath pre-heated to 110 °C for one hour.[2][4]

-

Isolation and Purification: Allow the flask to cool to room temperature. Collect the resulting orange-yellow solid by filtration.[4][5]

-

Washing: Wash the filtered solid thoroughly with deionized water to remove any residual acid and impurities.[4][5]

-

Drying: Dry the final product, a bright yellow solid, under vacuum to yield HAT-CN (approx. 0.33 g, 67% yield).[4]

Protocol 2: Upscaled Synthesis (2.5 g)

This protocol demonstrates the scalability of the mechanochemical method.

Materials:

-

This compound (2.50 g, 8.01 mmol)

-

Diaminomaleonitrile (6.84 g, 63.27 mmol)

-

30% Nitric Acid (HNO₃)

-

Deionized Water

Equipment:

-

Retsch MM500 mixer ball mill (or equivalent)

-

45 mL ZrO₂ milling vial

-

Round-bottom flask

-

Stir bar and heating oil bath

-

Filtration apparatus

Procedure:

-

Preparation: Add this compound (2.50 g) and diaminomaleonitrile (6.84 g) to a 45 mL ZrO₂ milling vial containing 22 milling balls.[2][5]

-

Workup - Oxidation: Transfer the resulting powder to a round-bottom flask. Add 30% nitric acid and stir in a 110 °C oil bath for one hour.[2][5]

-

Isolation and Purification: After cooling, filter the orange-solid product.[2][4]

-

Washing: Wash the collected solid with deionized water.[2][4]

-

Drying: Dry the purified product under vacuum to obtain a bright yellow solid (approx. 1.76 g, 57% yield).[5]

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis.

Caption: Experimental workflow for the synthesis of HAT-CN.

Caption: Overall chemical reaction pathway for HAT-CN synthesis.

References

Application Notes and Protocols for Mechanochemical Synthesis of 1,4,5,8,9,11-Hexaazatriphenylene-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4,5,8,9,11-Hexaazatriphenylene-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) is a disc-shaped molecule with a planar, electron-deficient core, making it a valuable material in organic electronics.[1][2] It is frequently utilized as a hole injection layer, charge-generation layer, and electron transport layer in various devices such as organic light-emitting diodes (OLEDs) and organic solar cells.[1][3] This document outlines a highly efficient and environmentally friendly mechanochemical synthesis protocol for HAT-CN, offering significant advantages over traditional solution-phase methods by reducing reaction time and avoiding hazardous solvents like acetic acid and acetonitrile.[4]

The synthesis involves the condensation of hexaketocyclohexane octahydrate and diaminomaleonitrile (B72808) via vibratory ball milling, followed by an oxidative workup.[4] It is important to note that while commonly known as this compound, crystallographic studies have revealed its actual structure to be dodecahydroxycyclohexane dihydrate.[4][5] For consistency with the prevalent literature, the term this compound is used herein.[4]

Reaction Scheme

The overall reaction for the synthesis of HAT-CN from this compound and diaminomaleonitrile is a condensation reaction followed by oxidation.

Reactants:

-

This compound (C₆O₆·8H₂O)[6]

-

Diaminomaleonitrile (C₄H₄N₄)

Product:

-

1,4,5,8,9,11-Hexaazatriphenylene-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) (C₁₈N₁₂)[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the mechanochemical synthesis of HAT-CN.

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 2.50 g (8.01 mmol, 1 equiv) | [4] |

| Diaminomaleonitrile | 6.84 g (63.27 mmol, 7.90 equiv) | [4] |

| Milling Conditions | ||

| Mill Type | Retsch MM500 mixer ball mill (MBM) | [4] |

| Milling Vial | 45 mL ZrO₂ | [4] |

| Milling Balls | 22 x Ø = 10 mm ZrO₂ | [4] |

| Milling Frequency | 35 Hz | [4] |

| Milling Time | 10 minutes | [4] |

| Post-Milling Workup | ||

| Reagent | 30% Nitric Acid (HNO₃) | [4] |

| Temperature | 110 °C (oil bath) | [4] |

| Time | 1 hour | [4] |

| Product | ||

| Final Yield | 67% | [4] |

| Appearance | Orange solid | [4] |

Experimental Protocol

This protocol details the step-by-step procedure for the mechanochemical synthesis of HAT-CN.

1. Preparation of Reactants and Milling Assembly:

-

Weigh 2.50 g (8.01 mmol) of this compound and 6.84 g (63.27 mmol) of diaminomaleonitrile.

-

Place the reactants into a 45 mL zirconium dioxide (ZrO₂) milling vial.

-

Add 22 zirconium dioxide (ZrO₂) milling balls, each with a diameter of 10 mm, to the vial.

-

Securely close the milling vial.

2. Mechanochemical Milling:

-

Place the milling vial into a Retsch MM500 mixer ball mill or a similar high-frequency vibratory ball mill.

-

Set the milling frequency to 35 Hz.

-

Mill the mixture for 10 minutes at room temperature.[4]

3. Oxidative Workup and Product Isolation:

-

After milling, carefully open the milling vial and transfer the resulting raw mixture into a suitable reaction flask.

-